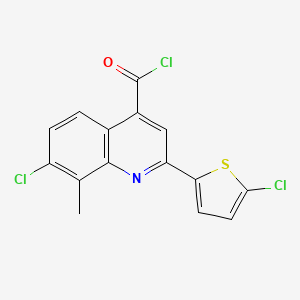
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (abbreviated as 7C2CT8MC4C) is a novel synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the quinoline family, which is a group of aromatic compounds that are commonly used as intermediates in the synthesis of pharmaceuticals and other compounds. 7C2CT8MC4C has been studied for its potential as a tool for studying biochemical and physiological processes, and its applications in laboratory experiments.
Applications De Recherche Scientifique
Chemical Reactions and Derivatives Formation
Research demonstrates that 4-Methylquinolines, closely related to the specified chemical, react with hot thionyl chloride to produce 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. These products' formation mechanisms and their reactions with various reagents are of interest in chemical research (Al-Shaar et al., 1988).
Photodegradation Studies
Studies on quinolinecarboxylic herbicides, similar to the chemical , focus on their photodegradation in aqueous solutions under different irradiation wavelengths. The investigations include the effect of sunlight irradiation in the presence of titanium dioxide, highlighting the degradation pathways of such chemicals (Pinna & Pusino, 2012).
Application in Drug Development
Quinoline derivatives, akin to the specified compound, have been analyzed for their potential in drug development. This includes exploring the structure-activity relationships, understanding molecular structures, and their impact on intermolecular interactions, which are crucial for designing new therapeutic agents (Rizvi et al., 2008).
Synthesis and Characterization
The synthesis and characterization of novel quinoline derivatives have significant implications in scientific research. Studies involve reactions with various reagents, providing insights into the formation of novel compounds and their potential applications (Navabeh & Seyed Marziyeh, 2015).
Catalytic Actions and Reactions
Explorations into the catalytic actions of certain compounds on quinolines, similar to the chemical , contribute significantly to the field of chemistry. These studies help understand the mechanisms of chemical transformations and the potential applications of such reactions in various fields (Miyashita et al., 1992).
Propriétés
IUPAC Name |
7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQKQLAKONGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



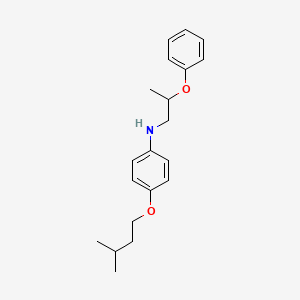
![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

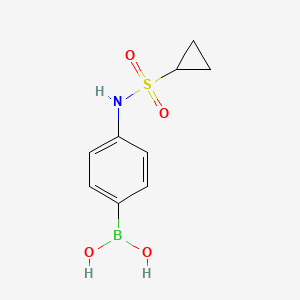

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
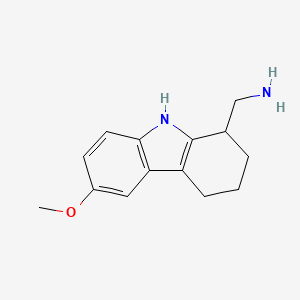

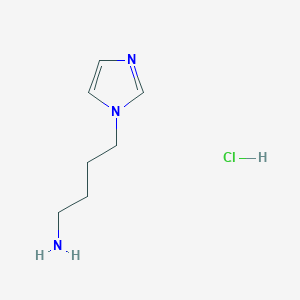
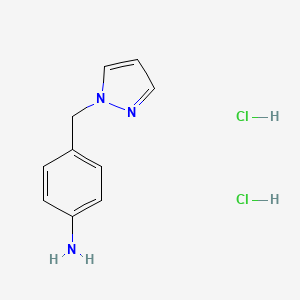
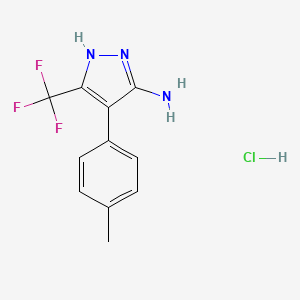
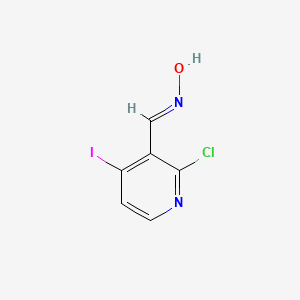
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)